molecular formula C23H35NO3 B12092746 7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol

7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol

Cat. No.: B12092746
M. Wt: 373.5 g/mol
InChI Key: XXZZJNAAUWXZNM-UHFFFAOYSA-N
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Description

“7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol” is a complex organic compound with a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol” would likely involve multiple steps, including the formation of the hexacyclic core and the introduction of functional groups. Common synthetic methods for such compounds include:

    Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions.

    Functional Group Introduction: Introduction of ethyl, methoxy, methyl, and methylidene groups through various organic reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve advanced techniques such as:

    Flow Chemistry: Continuous flow processes for efficient and scalable synthesis.

    Catalysis: Use of catalysts to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

“7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol” may undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Use as intermediates in the synthesis of other complex molecules.

    Catalysis: Potential use as ligands or catalysts in organic reactions.

Biology

    Pharmacology: Investigation of biological activity and potential therapeutic applications.

    Biochemical Probes: Use as probes to study biochemical pathways.

Medicine

    Drug Development: Exploration of potential as a drug candidate for various diseases.

    Diagnostics: Use in diagnostic assays and imaging.

Industry

    Materials Science: Application in the development of new materials with unique properties.

    Chemical Manufacturing: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of “7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol shares structural similarities with other hexacyclic compounds, such as:
    • Hexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane derivatives.
    • Polycyclic alkaloids with similar ring systems.

Uniqueness

The uniqueness of “7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol” lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H35NO3

Molecular Weight

373.5 g/mol

IUPAC Name

7-ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol

InChI

InChI=1S/C23H35NO3/c1-5-24-11-21(3)8-7-16(27-4)23-15(21)10-14(19(23)24)22-9-6-13(12(2)20(22)26)17(25)18(22)23/h13-20,25-26H,2,5-11H2,1,3-4H3

InChI Key

XXZZJNAAUWXZNM-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)OC)C

Origin of Product

United States

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